molecular formula C6H12N2O3S B1347618 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea CAS No. 33024-64-5

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea

Cat. No.: B1347618
CAS No.: 33024-64-5
M. Wt: 192.24 g/mol
InChI Key: XHKFCYMUEVGIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrothiophene ring with a sulfone group and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea typically involves the following steps:

    Starting Materials: The synthesis begins with tetrahydrothiophene, which is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Urea Formation: The oxidized product is then reacted with methyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety can also interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea can be compared with other similar compounds such as:

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar tetrahydrothiophene ring but with different functional groups, leading to different chemical and biological properties.

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide: This compound also features a tetrahydrothiophene ring with a sulfone group but has different substituents, resulting in unique applications and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFCYMUEVGIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298169
Record name 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33024-64-5
Record name NSC121244
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.